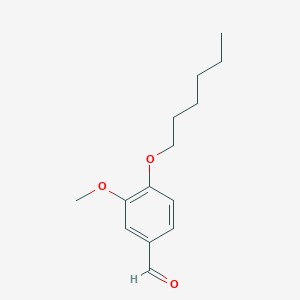

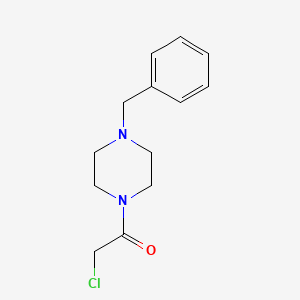

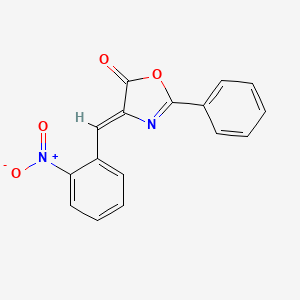

![molecular formula C16H11NO5 B1300975 2-(3-氧代-3,4-二氢-2H-苯并[b][1,4]恶嗪-6-羰基)苯甲酸 CAS No. 26513-80-4](/img/structure/B1300975.png)

2-(3-氧代-3,4-二氢-2H-苯并[b][1,4]恶嗪-6-羰基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid, is a derivative of 3,4-dihydro-2H-benzo[1,4]oxazine, a heterocyclic compound. The structure of this compound suggests it has a benzoxazine core with a carboxylic acid functionality, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been achieved through various methods. For instance, a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyanilines has been used to synthesize 3-[(dialkylcarbamoyl)methylene]-3,4-dihydro-2H-benzo[1,4]oxazine derivatives, which are structurally similar to the compound . Another approach involves the condensation of salicylamide with aldehydes and ketones, followed by hydrolysis, to yield 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids . Additionally, 3,4-dihydro-2H-benz[1,3]oxazin-2-ones have been obtained from 2-acyl(or aroyl)-cyanatobenzenes under Friedel-Crafts conditions .

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives has been confirmed using techniques such as X-ray diffraction analysis. This analysis has helped establish the configuration around the double bond of major stereoisomers in related compounds . The crystal structure of similar oxazine derivatives has also been determined, providing insights into bond lengths and the conjugated systems within these molecules .

Chemical Reactions Analysis

Benzoxazine derivatives undergo various chemical reactions. For example, the reaction of o-aminophenol with maleic anhydrides leads to the formation of 3-oxo-1,4-benzoxazines under mild basic conditions . The reactivity of these compounds can be attributed to the presence of reactive functional groups such as carbonyls and carboxylic acids, which can participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. The presence of a conjugated system, as suggested by the bond lengths in related compounds, can affect the electronic properties and stability of the molecule . The carboxylic acid functionality is likely to contribute to the compound's solubility in polar solvents and its potential for forming hydrogen bonds, which could impact its boiling and melting points.

科学研究应用

合成和化学性质

这种化合物及其相关结构属于 1,2-恶嗪和 1,2-苯并恶嗪家族。这些化合物可以通过 5,6-二氢-6-羟基-4H-1,2-恶嗪脱水合成,该过程涉及特定酮的环化和在沸腾的甲醇或乙醇中与尿素加热。制备方法和恶嗪鎓盐作为亲电试剂的重要性对于理解该化合物在科学研究中的化学性质和潜在应用至关重要 (Sainsbury,1991)。

生物活性

与 2-(3-氧代-3,4-二氢-2H-苯并[b][1,4]恶嗪-6-羰基)苯甲酸相关的化合物,特别是 3-芳基-2H,4H-苯并(e)(1,3)恶嗪-2,4-二酮和硫水杨酰苯胺,表现出多种生物活性,例如抗菌、抗结核、抗真菌、驱虫、杀软体动物、抗精神病、镇痛和抗炎作用。这些生物活性可以通过结构变化来调节,这表明这些化合物在制药和农用化学应用中的潜力 (Waisser & Kubicová,1993)。

合成应用

苯并恶嗪和苯并恶唑的相关结构作为各种次级代谢产物中的核心结构,具有相当的药理学意义。对合成程序的需求,例如铃木偶联反应、与 1,3-双(甲硅烷基烯醇醚)的反应、自由基介导的环化和其他催化的环化过程,突出了该化合物在合成药理学重要化合物中的相关性。这些高效且简单的合成程序为生产具有显着生物活性的化合物铺平了道路 (Mazimba,2016)。

未来方向

属性

IUPAC Name |

2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO5/c18-14-8-22-13-6-5-9(7-12(13)17-14)15(19)10-3-1-2-4-11(10)16(20)21/h1-7H,8H2,(H,17,18)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGWDOSSOOODIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364945 |

Source

|

| Record name | 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid | |

CAS RN |

26513-80-4 |

Source

|

| Record name | 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1300900.png)

![4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid](/img/structure/B1300926.png)